molecular formula C15H18N4O2 B508701 2-(acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 947890-58-6

2-(acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B508701
CAS No.: 947890-58-6
M. Wt: 286.33g/mol
InChI Key: FUKDPDDQTKSWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that features both an imidazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with 2-acetylaminobenzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of imidazole N-oxide.

    Reduction: Formation of 2-(aminomethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide.

    Substitution: Formation of various acyl derivatives depending on the acyl chloride used.

Scientific Research Applications

2-(Acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide moiety may interact with protein targets, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-3-(1H-imidazol-4-yl)propanoic acid
  • 2-(1H-Imidazol-1-yl)acetic acid

Uniqueness

2-(Acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to its combined imidazole and benzamide structures, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-acetamido-N-(3-imidazol-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12(20)18-14-6-3-2-5-13(14)15(21)17-7-4-9-19-10-8-16-11-19/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKDPDDQTKSWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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